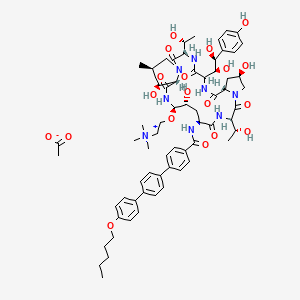Rezafungin Acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Biafungin acetate is a polyene antifungal agent isolated from Streptomyces bifungatus []. It exhibits fungicidal activity against a broad spectrum of fungal pathogens [, ]. While its use in clinical medicine is limited due to potential toxicity, biafungin acetate has gained interest in scientific research for various applications.
Antifungal Properties
Biafungin acetate functions by binding to ergosterol, a vital component of the fungal cell membrane. This binding disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death [, ]. Studies have demonstrated its effectiveness against various pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans [, , ].
Research Applications
Development of Novel Antifungal Drugs
Due to its potent antifungal activity, biafungin acetate serves as a scaffold for the development of new antifungal drugs with improved efficacy and reduced toxicity []. Researchers are exploring structural modifications of biafungin acetate to achieve these goals [].
Study of Fungal-Bacterial Interactions
Biafungin acetate has been used to investigate interactions between fungi and bacteria. Studies suggest that it can enhance the antifungal activity of certain antibiotics, potentially leading to the development of combination therapies for fungal infections [].
Membrane Biophysics Research
Biafungin acetate serves as a valuable tool in membrane biophysics research to understand the mechanisms of action of polyene antifungal agents and their interaction with sterols [].
Purity
Exact Mass
Appearance
Storage
Wikipedia
Use Classification
Human drugs -> Rare disease (orphan)
Dates
2: Wiederhold NP, Locke JB, Daruwala P, Bartizal K. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species. J Antimicrob Chemother. 2018 Jul 18. doi: 10.1093/jac/dky280. [Epub ahead of print] PubMed PMID: 30032217.
3: Bader JC, Lakota EA, Flanagan S, Ong V, Sandison T, Rubino CM, Bhavnani SM, Ambrose PG. Overcoming the Resistance Hurdle: Pharmacokinetic-Pharmacodynamic Target Attainment Analyses for Rezafungin (CD101) against Candida albicans and Candida glabrata. Antimicrob Agents Chemother. 2018 May 25;62(6). pii: e02614-17. doi: 10.1128/AAC.02614-17. Print 2018 Jun. PubMed PMID: 29555634; PubMed Central PMCID: PMC5971579.
4: Sofjan AK, Mitchell A, Shah DN, Nguyen T, Sim M, Trojcak A, Beyda ND, Garey KW. Rezafungin (CD101), a next-generation echinocandin: A systematic literature review and assessment of possible place in therapy. J Glob Antimicrob Resist. 2018 Feb 24;14:58-64. doi: 10.1016/j.jgar.2018.02.013. [Epub ahead of print] PubMed PMID: 29486356.
5: Arendrup MC, Meletiadis J, Zaragoza O, Jørgensen KM, Marcos-Zambrano LJ, Kanioura L, Cuenca-Estrella M, Mouton JW, Guinea J. Multicentre determination of rezafungin (CD101) susceptibility of Candida species by the EUCAST method. Clin Microbiol Infect. 2018 Mar 2. pii: S1198-743X(18)30196-4. doi: 10.1016/j.cmi.2018.02.021. [Epub ahead of print] PubMed PMID: 29505881.
6: Locke JB, Almaguer AL, Donatelli JL, Bartizal KF. Time-Kill Kinetics of Rezafungin (CD101) in Vagina-Simulative Medium for Fluconazole-Susceptible and Fluconazole-Resistant Candida albicans and Non-albicans Candida Species. Infect Dis Obstet Gynecol. 2018 Feb 22;2018:7040498. doi: 10.1155/2018/7040498. eCollection 2018. PubMed PMID: 29681727; PubMed Central PMCID: PMC5842704.
7: Lakota EA, Ong V, Flanagan S, Rubino CM. Population Pharmacokinetic Analyses for Rezafungin (CD101) Efficacy Using Phase 1 Data. Antimicrob Agents Chemother. 2018 May 25;62(6). pii: e02603-17. doi: 10.1128/AAC.02603-17. Print 2018 Jun. PubMed PMID: 29555631; PubMed Central PMCID: PMC5971566.
8: Bader JC, Bhavnani SM, Andes DR, Ambrose PG. We can do better: a fresh look at echinocandin dosing. J Antimicrob Chemother. 2018 Jan 1;73(suppl_1):i44-i50. doi: 10.1093/jac/dkx448. PubMed PMID: 29304211.








